molecular formula C7H8ClSi B157863 Chloro(methyl)phenylsilane CAS No. 1631-82-9

Chloro(methyl)phenylsilane

Cat. No. B157863
CAS RN: 1631-82-9
M. Wt: 155.67 g/mol
InChI Key: IPAIXTZQWAGRPZ-UHFFFAOYSA-N
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Description

Chloro(methyl)phenylsilane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest due to their utility in various chemical syntheses and material science applications.

Synthesis Analysis

The synthesis of chloro(methyl)phenylsilane derivatives can be achieved through different methods. For instance, the chloromethylation of poly(methylphenylsilane) is accomplished using chloromethyl methyl ether in a tin(IV) chloride-catalyzed reaction, which can be performed under less hazardous conditions by preparing the chloromethyl methyl ether in situ . Additionally, chloro(chloromethyl)methylphenylsilane and its derivatives can be synthesized through reactions involving chloromethyl and phenyl groups attached to the silicon atom .

Molecular Structure Analysis

The molecular structures of related organosilicon compounds have been elucidated using various spectroscopic techniques and X-ray analysis. For example, a series of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes have been synthesized, and their molecular structures determined by X-ray analysis, revealing pentacoordination at the tin atom .

Chemical Reactions Analysis

Chloro(methyl)phenylsilane and its derivatives undergo various chemical reactions. The chlorination of methylphenyldichlorosilane to chlorinated phenyl-containing silanes with gaseous chlorine is catalyzed by different types of zeolites, which favor electrophilic substitution reactions . Furthermore, the reductive coupling of dichloromethylphenylsilane with chlorotrimethylsilane by lithium leads to the synthesis of low-molecular-weight organosilane polymers, with side reactions including silylation of the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro(methyl)phenylsilane derivatives are influenced by their molecular structure and the nature of their substituents. For instance, side-chain liquid crystalline polysiloxanes containing chloro-substituted side groups exhibit smectic mesomorphism, with the tendency toward certain mesophases increasing with the length of the spacer in the polymer chain . The properties of chloro(methyl)phenylsilane derivatives, such as reactivity and phase behavior, are crucial for their application in material science and organic synthesis.

Scientific Research Applications

Derivatization of β-Aminoethyl Alcohols

Chloro(dimethyl)phenylsilane, when activated with N-methylimidazole (NMI), is used for the efficient derivatization of β-aminoethyl alcohols. This process, performed at room temperature, enhances the detectability of these alcohols by gas chromatography/electron ionization mass spectrometry (GC/EI-MS) (Valdez, Leif, & Hart, 2014).

Catalysis in Reductive Amination

Phenylsilane serves as a stoichiometric reductant in the direct reductive amination of aldehydes and ketones, catalyzed by dibutyltin dichloride. This process is compatible with anilines and dialkylamines (Apodaca & Xiao, 2001).

Adduct Formation in Organosilanes

The reaction of methyl- and phenylsilanes containing electronegative groups with HMPA was studied using 29Si NMR and conductivity titrations, revealing insights into the formation of five-coordinate adducts and four-coordinate electrolytes (Margolis, Schaeffer, & Yoder, 2003).

Metal Protection and Barrier Materials

A high molecular weight methyl phenyl polysiloxane resin, incorporating chloro(methyl)phenylsilane, was developed for protective coatings on Fe 430 B structural steel, enhancing scratch, wear, and corrosion resistance (Barletta, Gisario, Puopolo, & Vesco, 2015).

Friedel–Crafts Alkylation

Chloro(methyl)phenylsilane is used in Friedel–Crafts alkylation reactions. For instance, trimethylphenylsilane treated with methyl chloro(methylthio)acetate in the presence of atannic chloride yields alkylated silylbenzenes (Ishibashi et al., 1989).

Synthesis of Novel Polymers

Chloro(methyl)phenylsilane has been utilized in the synthesis of various polymers, for example, plasma-polymerized films from phenylsilanes showing a relationship between synthesis conditions and the structure and morphology of the films (Nagai, Nakata, Suzuki, & Okutani, 1998).

Safety And Hazards

Chloro(methyl)phenylsilane is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and causes severe skin burns and eye damage . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

InChI

InChI=1S/C7H8ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAIXTZQWAGRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801033222
Record name (Chloromethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801033222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethylphenylsilane

CAS RN

1631-82-9
Record name Chloromethylphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloromethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Chloromethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801033222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROMETHYLPHENYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VL1KZ19R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
VG Lakhtin, SP Knyazev, LE Gusel'nikov… - Russian Journal of …, 2008 - Springer
Unsymmetrical 1,2-bis(diorganylsilyl)ethanes were synthesized by two procedures. Hydrosilylation of chloro(vinyl)silanes were used to obtain compounds of the general formula ClMe 2 …
Number of citations: 2 link.springer.com
U Yolsal, LR Hutchings - European Polymer Journal, 2019 - Elsevier
This work focuses on the synthesis of polysiloxane AB x macromonomers with functional groups (A [Si-H] and B [vinyl]) incorporated on to the polymer backbone, and the coupling of …
Number of citations: 3 www.sciencedirect.com
AGA El-Agamey, LP Asatiani - Collection of Czechoslovak …, 1984 - cccc.uochb.cas.cz
1-Ferrocenyl(methyl)phenylsilane (I) was prepared by silylation of ferrocene at low temperature. Mono- and diacetylenic compounds of silyferrocene were prepared by the interaction of …
Number of citations: 2 cccc.uochb.cas.cz
AA Maan, S Sahin, LH Mujawar, R Boom… - Journal of colloid and …, 2013 - Elsevier
The effect of wettability on microfluidic EDGE emulsification was investigated at dispersed phase contact angles between 90 and 160. The highest contact angle (160) produced …
Number of citations: 12 www.sciencedirect.com
U YOLSAL - 2018 - etheses.dur.ac.uk
The introduction of functional groups and branching to polymers leads to substantial changes in thermal behaviour and rheology. This work focused on two different macromonomer …
Number of citations: 3 etheses.dur.ac.uk
FH Schacher, J Elbert, SK Patra… - … A European Journal, 2012 - Wiley Online Library
We demonstrate the synthesis and characterization of star‐shaped crystalline‐coil block copolymers with four arms consisting of an inner block of poly(ethylene oxide) and an outer …
M Patel, AC Swain, JL Cunningham… - … degradation and stability, 2006 - Elsevier
… Di-chloro-di-methylsilane, di-chloro-methyl-phenylsilane and anhydrous ferric chloride, were purchased from the Aldrich Chemical Company and used as received. …
Number of citations: 32 www.sciencedirect.com
M Tanabe, K Osakada - Organosilicon Compounds, 2017 - Elsevier
This section reviews recent achievements regarding the metal complexes with an Si–M single bond between transition metals and silyl ligands as well as the related compounds. The …
Number of citations: 2 www.sciencedirect.com
D Terunuma, K Murakami, M Kokubo… - Bulletin of the …, 1980 - journal.csj.jp
New optically active α-amino organosilanes, such as benzylmethylphenylsilylmethylamine, benzylmethyltolylsilylmethylamines, and anisylbenzylmethylsilylmethylamines, were …
Number of citations: 28 www.journal.csj.jp
M Ochiai, E Akiyama - … of the Materials Research Society of Japan, 2012 - jstage.jst.go.jp
Polysilanes having some kinds of 2-substituted ethynyl group directly connected to the polymer backbone were synthesized. The effects of π-conjugation system in the side chain on the …
Number of citations: 2 www.jstage.jst.go.jp

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